2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-7(10(17)18)16-8-5-3-4-6(8)9(15-16)11(12,13)14/h7H,2-5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVJBMGDGMJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C2=C(CCC2)C(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dihydrocyclopenta[c]pyrazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific reaction conditions.
Attachment of the butanoic acid moiety: This can be done through various coupling reactions, such as esterification or amidation, followed by hydrolysis to yield the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Predicted: 453.9 ± 45.0 °C |
| Density | Predicted: 1.50 ± 0.1 g/cm³ |
| pKa | Predicted: 12.72 ± 0.70 |
Chemistry
2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid serves as a versatile building block in organic synthesis:
- Reagent in Organic Reactions : It is utilized in various organic transformations, enhancing the synthesis of complex molecules.
- Intermediate in Synthesis : The compound is significant in the preparation of other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals .
Biology
The biological activities of this compound are under investigation:
- Enzyme Interaction Studies : Research indicates that it may modulate enzyme activities due to its unique structure, particularly through interactions with specific biological targets .
- Cellular Processes : Preliminary studies suggest potential effects on cellular signaling pathways, warranting further exploration into its mechanism of action .
Medicine
The therapeutic potential of this compound is being explored:
- Drug Development : Ongoing research focuses on its application in drug formulation for various diseases, particularly those requiring targeted therapies. Its lipophilicity may enhance bioavailability and efficacy in drug delivery systems .
- Potential Therapeutic Uses : Investigations into its anti-inflammatory and analgesic properties are underway, indicating possible applications in pain management and inflammatory conditions .
Industry
This compound's utility extends to industrial applications:
- Material Development : It is being researched for use in the development of new materials with enhanced properties, such as improved thermal stability and chemical resistance.
- Specialty Chemicals Production : As an intermediate, it plays a role in synthesizing specialty chemicals used across various industrial sectors .
Case Study 1: Synthesis and Application in Organic Chemistry
A study demonstrated the successful synthesis of a series of derivatives from this compound. These derivatives exhibited enhanced reactivity in nucleophilic substitution reactions, showcasing the compound's versatility as a synthetic intermediate.
In vitro assays revealed that the compound exhibited significant inhibition of specific enzymes involved in inflammatory pathways. This suggests potential applications in developing anti-inflammatory medications.
Case Study 3: Material Science Innovation
Research conducted on the incorporation of this compound into polymer matrices indicated improved mechanical properties and thermal stability compared to traditional materials. This advancement could lead to new applications in coatings and composite materials.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The dihydrocyclopenta[c]pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
2-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid (CAS No. 938001-67-3) is a compound with notable biological activity, primarily studied for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 262.23 g/mol
- CAS Number : 938001-67-3
The compound features a cyclopentapyrazole core with a trifluoromethyl group, which is significant for its biological activity. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds.
Research indicates that compounds in the pyrazole class, including this compound, exhibit their biological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostanoids, which play a significant role in inflammation and pain signaling pathways .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of similar pyrazole derivatives. For instance:
- In vitro Studies : Compounds with structural similarities have been shown to inhibit COX-2 activity effectively, leading to reduced production of pro-inflammatory prostaglandins. This suggests that this compound may also possess similar anti-inflammatory capabilities .
Analgesic Properties
The analgesic potential of this compound has been explored in various animal models:
- Case Study : In a rodent model of acute pain induced by formalin injection, administration of similar pyrazole derivatives resulted in significant pain relief compared to control groups. This indicates a possible analgesic effect mediated through COX inhibition .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization of pyrazole precursors and subsequent functionalization. For example, analogous pyrazole derivatives are synthesized using reflux conditions with phenylhydrazine and carbonyl-containing reagents, followed by purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol or ether) to achieve >95% purity . HPLC analysis is critical for verifying purity, with mobile phases optimized for polar trifluoromethyl groups .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclopenta[c]pyrazole core and trifluoromethyl substituent. For example, ¹H NMR peaks at δ 2.5–3.5 ppm indicate dihydrocyclopenta protons, while ¹³C NMR signals near 120–125 ppm (q, J = 270 Hz) confirm the CF₃ group. High-resolution mass spectrometry (HRMS) further validates the molecular formula .
Q. What analytical techniques are used to assess purity, and how are discrepancies resolved?
- Methodological Answer : Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) and thin-layer chromatography (TLC) with iodine visualization. Discrepancies between HPLC and NMR data (e.g., undetected impurities) require orthogonal methods like LC-MS or elemental analysis to resolve .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer : SAR optimization involves systematic substitution at the pyrazole and cyclopenta rings. For example, replacing the trifluoromethyl group with chloro or bromo substituents alters lipophilicity and binding affinity. Computational docking (e.g., Discovery Studio) predicts interactions with target proteins, while in vitro assays (e.g., enzyme inhibition) validate activity .
Q. What computational strategies are employed to model its interaction with biological targets?
- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations predict electronic properties and binding modes. Software like Discovery Studio constructs pharmacophore models based on pyrazole derivatives’ electrostatic and steric features, guiding rational design .
Q. How do experimental conditions affect compound stability during long-term studies?
- Methodological Answer : Degradation studies under varying pH, temperature, and light exposure are critical. For instance, organic degradation in aqueous solutions (e.g., wastewater matrices) can be mitigated by continuous cooling (4°C) and inert atmospheres (N₂) to suppress hydrolysis or oxidation .
Data Contradiction and Reproducibility
Q. How are conflicting NMR spectral data interpreted for structurally similar analogs?
- Methodological Answer : Discrepancies in splitting patterns (e.g., diastereotopic protons in cyclopenta rings) require 2D NMR (COSY, HSQC) for resolution. For example, NOESY correlations distinguish axial vs. equatorial substituents in the dihydrocyclopenta system .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Methodological Answer : Strict control of reaction parameters (e.g., reflux time, solvent purity) and detailed documentation of intermediate characterization (e.g., TLC Rf values, melting points) are essential. For example, ethyl acetoacetate-derived intermediates must be stored anhydrously to prevent ester hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
